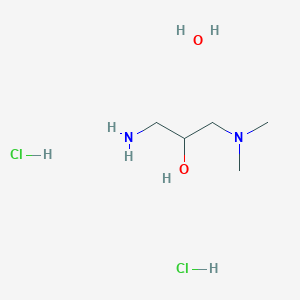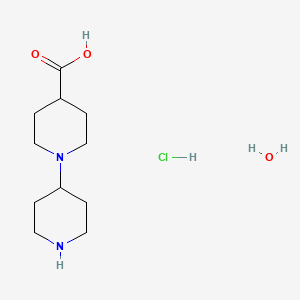
1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate is a chemical compound with the molecular formula C11H23ClN2O3. It is a derivative of bipiperidine, featuring a carboxylic acid group and a hydrochloride salt, along with water of hydration. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate can be synthesized through several synthetic routes. One common method involves the reaction of bipiperidine with a carboxylic acid derivative under acidic conditions. The reaction typically requires a strong acid catalyst and controlled temperature to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. The process involves the use of reactors and purification techniques to obtain the final product with high efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted bipiperidines.
Aplicaciones Científicas De Investigación
1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic compounds.
Biology: In studies related to enzyme inhibition and receptor binding.
Medicine: As a potential therapeutic agent in drug discovery and development.
Industry: In the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological activity.
Comparación Con Compuestos Similares
1,4'-Bipiperidine-4-carboxylic acid hydrochloride hydrate can be compared with other similar compounds, such as:
Bipiperidine: A related compound without the carboxylic acid group.
Piperidine derivatives: Other derivatives of piperidine with different functional groups.
Uniqueness: this compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological activities.
Propiedades
IUPAC Name |
1-piperidin-4-ylpiperidine-4-carboxylic acid;hydrate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2.ClH.H2O/c14-11(15)9-3-7-13(8-4-9)10-1-5-12-6-2-10;;/h9-10,12H,1-8H2,(H,14,15);1H;1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LACSMVFDSUSFOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(CC2)C(=O)O.O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[3-(1-Hydroxycyclohexyl)-3-oxopropyl]-dimethylazanium;chloride](/img/structure/B7971367.png)
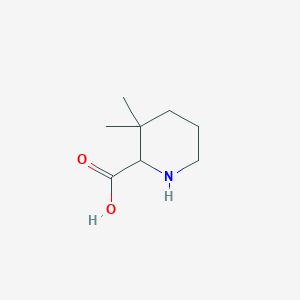
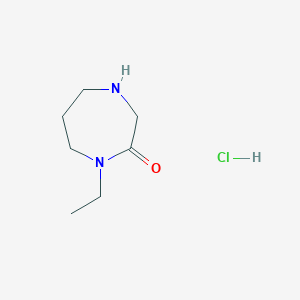
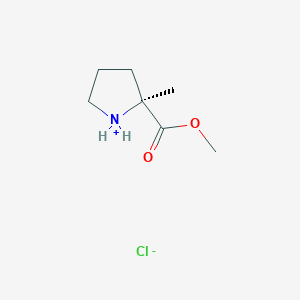
![ethyl 2-[(dimethylamino)methylidene]-3-oxohexanoate](/img/structure/B7971387.png)
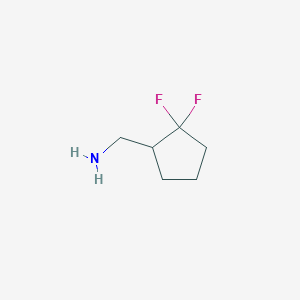
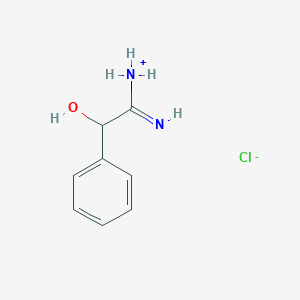
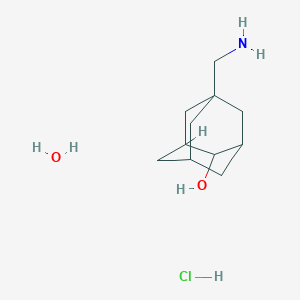
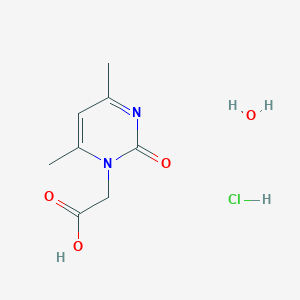
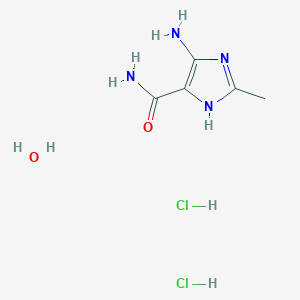
![[2-(1H-Pyrazol-1-yl)propyl]amine dihydrochloride hydrate](/img/structure/B7971453.png)
![[1-(1-methyl-1H-benzimidazol-2-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B7971456.png)
![[2-(4,5,6,7-tetrahydro-1-benzothien-3-yl)ethyl]amine hydrochloride hydrate](/img/structure/B7971457.png)
